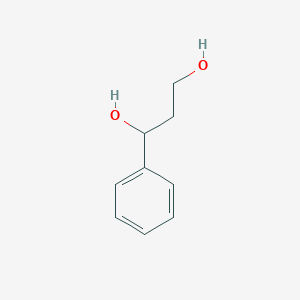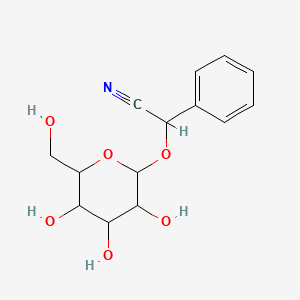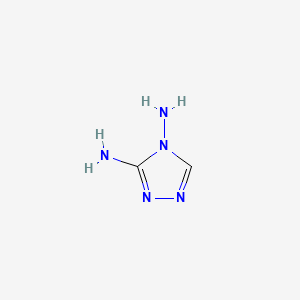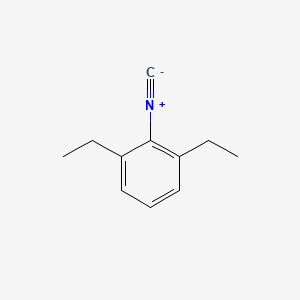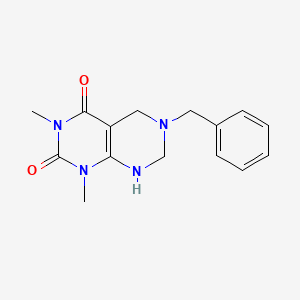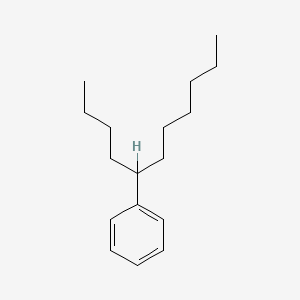
5-苯基十一烷
描述
5-phenylundecane is an alkylbenzene comprising undecane substituted at position 5 by a phenyl group.
科学研究应用
白蚁聚集信息素
“5-苯基十一烷”被确定为白蚁物种Reticulitermes speratus聚集信息素的组成部分 {svg_1}. 该信息素能发出巢友存在的信号并诱使白蚁工蚁停滞 {svg_2}. 该信息素由芳香化合物 (2-苯基十一烷)、表皮烃 (二十五烷和二十七烷)、脂肪酸 (棕榈酸和反式-二十二碳烯酸) 和胆固醇组成 {svg_3}. 虽然单独的 2-苯基十一烷能吸引工蚁,但所有六种化合物的组合表现出更强的滞留活性 {svg_4}. 这种信息素能使白蚁工蚁迅速、持久地聚集,从而有助于它们高效地取食和在新的木材上定居 {svg_5}.
抗癌化合物生产
虽然“5-苯基十一烷”本身并没有被直接提及,但已知广泛的生物活性剂,如生物碱、类固醇、酚类、皂苷、黄酮类和萜类化合物,因其潜在的抗癌特性而被商业上大量需求 {svg_6}. 这些化合物通常在植物组织培养中生产,与传统方法相比,该方法在连续、可控、无菌生产、大规模生产和从头合成方面具有优势 {svg_7}. “5-苯基十一烷”可能在类似的背景下被生产或使用,但需要进一步研究来证实这一点。
安全和危害
作用机制
Target of Action
5-Phenylundecane is an alkylbenzene . Alkylbenzenes are a group of organic compounds which consist of a benzene ring substituted with an alkyl group . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
属性
IUPAC Name |
undecan-5-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCXIBGXYGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874984 | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00155 [mmHg] | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4537-15-9 | |
| Record name | (1-Butylheptyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 5-Phenylundecane in Tempe, and how is it extracted?
A1: Research suggests that 5-Phenylundecane is one of the volatile compounds produced during the fermentation of Tempe, a traditional Indonesian food made from soybeans. [] A modified simultaneous distillation-extraction method, utilizing steam distillation and benzene as a solvent, was employed to isolate 5-Phenylundecane from Tempe samples at different fermentation stages. []
Q2: Can you explain the presence of 5-Phenylundecane as a product in the decomposition of lauroyl peroxide?
A2: The study investigating lauroyl peroxide decomposition reveals that 5-Phenylundecane is formed as an isomeric alkylbenzene product when the reaction occurs in benzene. [] This formation is attributed to a 1,5-hydrogen migration within the undecyl radical generated during the decomposition process. [] The relative yield of 5-Phenylundecane remains relatively consistent regardless of the initial lauroyl peroxide concentration, decomposition temperature, or the addition of iodine, suggesting its formation is primarily governed by the undecyl radical's inherent rearrangement tendency. []
Q3: Are there any analytical techniques available to identify and quantify 5-Phenylundecane?
A3: Both studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for identifying and quantifying 5-Phenylundecane within their respective sample matrices. [, ] This technique provides valuable information regarding the compound's presence and relative abundance in complex mixtures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)


